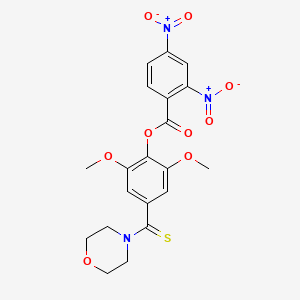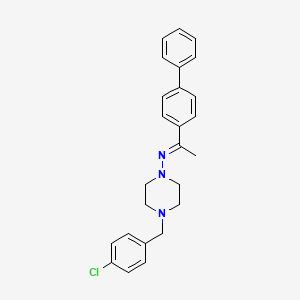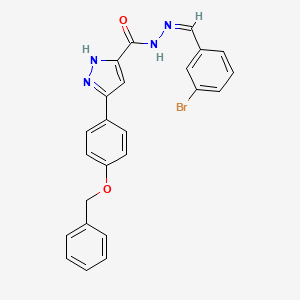![molecular formula C10H9NO5S B15038183 (2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15038183.png)
(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the thiophene derivative using methanol and a suitable acid catalyst.
Formation of the Propenoic Acid Moiety: The final step involves the coupling of the methoxycarbonyl thiophene with a propenoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{[2-(CARBOXY)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID
- (2E)-3-{[2-(HYDROXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID
Uniqueness
(2E)-3-{[2-(METHOXYCARBONYL)THIOPHEN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different functional groups.
Properties
Molecular Formula |
C10H9NO5S |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
(E)-4-[(2-methoxycarbonylthiophen-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(15)9-6(4-5-17-9)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+ |
InChI Key |
ZHBJFZVUANLMAR-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038121.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15038125.png)

![Methyl 6-ethyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038145.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B15038150.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038153.png)
![N-[N'-acetyl-N-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]acetamide](/img/structure/B15038159.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038166.png)
![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15038173.png)
![6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B15038192.png)
![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038197.png)

